molecular formula C9H16N2O B1458243 4-(Piperidin-4-yl)pyrrolidin-2-one CAS No. 1565677-59-9

4-(Piperidin-4-yl)pyrrolidin-2-one

Cat. No. B1458243
M. Wt: 168.24 g/mol
InChI Key: PLHLWCBBZWSJDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Piperidin-4-yl)pyrrolidin-2-one is an azabenzthiazole inhibitor of leukotriene A4 hydrolase . It is a white solid with a molecular weight of 168.24 .


Synthesis Analysis

Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The synthesis of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde .


Molecular Structure Analysis

The optimization of the most stable molecular structure of 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol was performed by the DFT/B3LYP and DFT/B3PW91 methods with 6-311++G(d,p) basis sets .


Chemical Reactions Analysis

The chemical reactions of 4-(Piperidin-4-yl)pyrrolidin-2-one involve alkylation . The reaction of 4-piperidone with 3-bromo-2-pyrrolidinone in the presence of hydrochloric acid forms N-(4-oxopiperidin-1-yl)-2-pyrrolidin-3-ylpyridin-3-amine.


Physical And Chemical Properties Analysis

4-(Piperidin-4-yl)pyrrolidin-2-one is a solid compound . Its molecular weight is 168.24 .

Scientific Research Applications

Synthesis and Chemical Structure Analysis

  • A novel method for synthesizing 3-(pyrrolidin-1-yl)piperidine, a compound with significant importance in medicinal chemistry, has been proposed. This method is based on the exhaustive catalytic hydrogenation of pyrrolylpyridine, which can be prepared by the condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran (Smaliy et al., 2011).
  • The molecular structure and stable forms of 4-(1-pyrrolidinyl)piperidine were studied using nuclear magnetic resonance (NMR) spectroscopy. Solvent effects on its structure and molecular geometry were investigated, indicating solvent-dependent conformations (Alver, Parlak, & Bilge, 2011).

Pharmacological Applications

  • Synthesis and evaluation of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives were conducted for their antiarrhythmic and antihypertensive effects. These studies highlighted the potential of these compounds in treating cardiovascular diseases, with specific derivatives showing promising pharmacological activities (Malawska et al., 2002).

Antimicrobial Activity

  • Novel 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing piperidine or pyrrolidine rings were synthesized and displayed strong antimicrobial activity. This indicates the potential use of these compounds in developing new antimicrobial agents (Krolenko et al., 2016).

Catalysis and Oxidation Processes

  • The oxidative transformation of cyclic amines to lactams, important chemical feedstocks, was efficiently catalyzed by CeO2-supported gold nanoparticles. This process facilitated the conversion of pyrrolidine to 2-pyrrolidone, highlighting a method for synthesizing valuable lactam products from simple cyclic amines (Dairo et al., 2016).

Safety And Hazards

4-(Piperidin-4-yl)pyrrolidin-2-one is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear suitable protective clothing, avoid contact with skin and eyes, and avoid formation of dust and aerosols .

properties

IUPAC Name

4-piperidin-4-ylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c12-9-5-8(6-11-9)7-1-3-10-4-2-7/h7-8,10H,1-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHLWCBBZWSJDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2CC(=O)NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Piperidin-4-yl)pyrrolidin-2-one

CAS RN

1565677-59-9
Record name 4-(piperidin-4-yl)pyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Piperidin-4-yl)pyrrolidin-2-one
Reactant of Route 2
4-(Piperidin-4-yl)pyrrolidin-2-one
Reactant of Route 3
4-(Piperidin-4-yl)pyrrolidin-2-one
Reactant of Route 4
4-(Piperidin-4-yl)pyrrolidin-2-one
Reactant of Route 5
4-(Piperidin-4-yl)pyrrolidin-2-one
Reactant of Route 6
4-(Piperidin-4-yl)pyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.